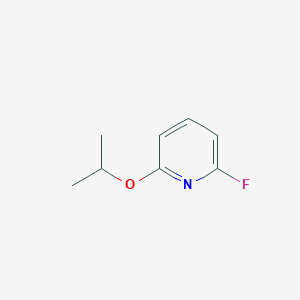

2-Fluoro-6-(propan-2-yloxy)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-6(2)11-8-5-3-4-7(9)10-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFPFWKXGPELTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249358-97-1 | |

| Record name | 2-fluoro-6-(propan-2-yloxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformative Chemistry of 2 Fluoro 6 Propan 2 Yloxy Pyridine

Substitution Reactions on the Pyridine (B92270) Nucleus

Nucleophilic Aromatic Substitutions (SNAr) at Fluorine-Bearing Position

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of a good leaving group, such as fluorine, at the 2- or 4-position. In 2-Fluoro-6-(propan-2-yloxy)pyridine, the fluorine atom at the C-2 position is highly susceptible to displacement by nucleophiles.

The mechanism of SNAr on pyridines involves the attack of a nucleophile on the carbon atom bearing the leaving group. This initial step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity, forming a high-energy anionic intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial. When attack occurs at the C-2 (or C-4) position, the negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. nih.gov This stabilization is not possible if the attack occurs at the C-3 position. nih.gov

The rate of SNAr reactions on halopyridines is significantly influenced by the halogen. Fluorine's high electronegativity makes the attached carbon more electrophilic and accelerates the rate of nucleophilic attack. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine. beilstein-journals.org Consequently, this compound is expected to be highly reactive towards various nucleophiles under relatively mild conditions. beilstein-journals.org While the electron-donating isopropoxy group at C-6 might slightly decrease the electrophilicity of the ring compared to an unsubstituted 2-fluoropyridine, studies on similarly substituted systems suggest this effect may be minor. nih.gov

Commonly, SNAr reactions on 2-halopyridines are performed with amine nucleophiles, often requiring heat to proceed. masterorganicchemistry.com

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile Type | Example Nucleophile | Potential Product |

|---|---|---|

| N-Nucleophiles | Amines (e.g., Diethylamine) | 2-(Diethylamino)-6-(propan-2-yloxy)pyridine |

| O-Nucleophiles | Alkoxides (e.g., Sodium methoxide) | 2-Methoxy-6-(propan-2-yloxy)pyridine |

| S-Nucleophiles | Thiolates (e.g., Sodium thiophenoxide) | 2-(Phenylthio)-6-(propan-2-yloxy)pyridine |

Electrophilic Aromatic Substitutions

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging. The ring nitrogen acts as a strong deactivating group due to its electronegativity, which reduces the electron density of the ring and makes it less attractive to electrophiles. libretexts.org Furthermore, under the strongly acidic conditions often required for EAS, the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. This positive charge makes the ring extremely electron-poor and highly resistant to attack by electrophiles. wikipedia.orgnih.gov

If EAS were to occur, the regioselectivity is directed to the C-3 (and C-5) position. Attack at the C-2, C-4, or C-6 positions would result in an unstable cationic intermediate where one of the resonance structures places a positive charge directly on the already electron-deficient nitrogen atom, which is highly unfavorable. libretexts.org

In this compound, the substituents have competing effects. The ring nitrogen and the fluorine atom are deactivating, while the isopropoxy group is an activating, ortho-, para-director. The combined influence of the C-6 isopropoxy group (directing to C-5 and C-3) and the C-2 fluoro group (deactivating) would favor any potential electrophilic attack at the C-3 or C-5 positions, avoiding the electronically unfavorable C-4 position.

Table 2: Directing Effects of Substituents on EAS

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Ring Nitrogen | 1 | -I, -M (Deactivating) | Meta-directing (to C3, C5) |

| Fluorine | 2 | -I, +M (Deactivating) | Ortho-, Para-directing (to C3, C5) |

Reactions Involving the Isopropoxy Side Chain

The isopropoxy group, an ether linkage, is generally stable. However, like other ethers, it can be cleaved under forcing conditions, typically involving strong acids. masterorganicchemistry.comwikipedia.org The reaction proceeds via protonation of the ether oxygen, making it a better leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com This is followed by a nucleophilic attack on the adjacent carbon atom. masterorganicchemistry.com

For this compound, acidic cleavage with a strong acid like hydroiodic acid (HI) or hydrobromic acid (HBr) would likely occur via an SN2 mechanism at the less sterically hindered secondary carbon of the isopropyl group. libretexts.orgmasterorganicchemistry.com The products would be 6-fluoro-pyridin-2-ol and 2-halopropane. The pyridinol product would exist in equilibrium with its tautomer, 6-fluoro-2-pyridone. Cleavage at the aromatic C-O bond is disfavored because nucleophilic substitution at an sp²-hybridized carbon is difficult. libretexts.org

Alternatively, enzymatic or biomimetic oxidation could occur. Cytochrome P450 enzymes, for example, can catalyze O-dealkylation reactions by hydroxylating the carbon atom adjacent to the ether oxygen. washington.edusemanticscholar.org This forms an unstable hemiacetal intermediate that spontaneously decomposes to a carbonyl compound (acetone in this case) and an alcohol (6-fluoro-pyridin-2-ol). washington.edusemanticscholar.org

Pyridine C-H Functionalization

Direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis for its atom economy. acs.org While the electron-poor nature of pyridine makes this challenging, several methods have been developed. acs.org For this compound, the available C-H bonds are at the C-3, C-4, and C-5 positions.

Transition Metal-Catalyzed C-H Activation (e.g., C(sp²)-H Alkylation, Alkenylation, Heteroarylation)

Transition metal catalysis offers a promising route for the selective functionalization of pyridine C-H bonds. nih.gov These reactions often proceed via coordination of the metal to the pyridine nitrogen, which can direct the catalyst to activate a nearby C-H bond. However, in 2,6-disubstituted pyridines like the title compound, the substituents at C-2 and C-6 can sterically hinder this ortho-activation.

Catalytic protocols have been developed for the C-H arylation of pyridines bearing electron-withdrawing groups, showing high regioselectivity for the 3- and 4-positions. nih.gov The regioselectivity is rationalized by a combination of electronic effects—avoiding repulsion between the nitrogen lone pair and the polarized C-Pd bond that would form at C-2/C-6—and the acidity of the C-H bond. nih.gov For this compound, functionalization would be expected at the C-3, C-4, or C-5 positions depending on the specific catalytic system and directing effects. For example, some palladium-catalyzed arylations favor the C-3/C-5 positions, while certain nickel/Lewis acid systems can promote C-4 alkylation. beilstein-journals.org

Table 3: Potential Transition Metal-Catalyzed C-H Functionalization Reactions

| Reaction Type | Catalyst System (Example) | Potential Product Position(s) |

|---|---|---|

| C-H Arylation | Pd(OAc)₂ / Phosphine (B1218219) Ligand / Base | C-3, C-4, or C-5 |

| C-H Alkylation | Ni / Lewis Acid / NHC Ligand | C-4 |

| C-H Alkenylation | Ru or Rh catalyst | C-3, C-4, or C-5 |

Photochemical Reactions

Irradiation of certain substituted pyridines can induce chemical transformations. For 2-fluoropyridine, photochemical reaction with amines such as t-butylamine and diethylamine (B46881) leads to a nucleophilic displacement of the fluorine atom. This process yields the corresponding 2-alkylaminopyridines and occurs without the need for heat, offering a mild alternative to thermal SNAr. nih.gov This suggests that this compound would likely react with amines under UV irradiation to afford 2-(alkylamino)-6-(propan-2-yloxy)pyridines. The quantum yields for these types of reactions are generally low, on the order of 0.05. nih.gov

Organometallic Reactions

Organometallic reactions are fundamental transformations in modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. For halo-pyridines, particularly those substituted with fluorine or chlorine, palladium-catalyzed cross-coupling reactions are among the most powerful tools for molecular elaboration. The reactivity of the C-F bond in 2-fluoro-6-alkoxypyridines makes them suitable substrates for such transformations. While specific research detailing the organometallic reactions of this compound is not extensively documented in readily available literature, its reactivity can be inferred from the well-established behavior of similar 2-fluoropyridine derivatives in key organometallic coupling reactions.

General Principles of Common Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (boronic acid or ester) with an organohalide. libretexts.orgbohrium.comnih.gov For a compound like this compound, a Suzuki reaction would typically replace the fluorine atom with an aryl, heteroaryl, or vinyl group, offering a route to complex biaryl structures. nih.govscholaris.caresearchgate.net The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. libretexts.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.orgyoutube.com Applying this to this compound would involve the substitution of the fluorine atom with a primary or secondary amine, providing access to a wide range of 2-amino-6-(propan-2-yloxy)pyridine derivatives. nih.gov The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle. youtube.com

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. nrochemistry.comorganic-chemistry.orgwikipedia.org For this compound, a Sonogashira coupling would yield 2-alkynyl-6-(propan-2-yloxy)pyridines, which are versatile intermediates for further synthesis. soton.ac.ukresearchgate.net

Despite the established utility of these reactions for other fluoropyridines, a detailed survey of scientific and patent literature did not yield specific examples or optimized conditions for the application of these organometallic reactions directly to this compound.

Heterocycle Annulation and Ring Transformations

Heterocycle annulation refers to the construction of a new ring fused to an existing one, while ring transformations involve the conversion of one heterocyclic system into another. These strategies are powerful for building complex polycyclic and novel heterocyclic scaffolds.

In the context of pyridine chemistry, annulation reactions can occur through various pathways, including cycloaddition reactions where the pyridine ring or a substituent acts as a component.

[4+2] Cycloaddition (Diels-Alder Reaction): Pyridines can participate in Diels-Alder reactions, although it is often challenging due to the aromaticity of the ring. acsgcipr.org More commonly, dihydropyridines or activated pyridine derivatives are used. A suitably functionalized this compound could potentially undergo cycloaddition if transformed into a more reactive intermediate, leading to the formation of a fused bicyclic system. rsc.org

[3+2] Cycloaddition: This type of reaction involves a three-atom component and a two-atom component to form a five-membered ring. For instance, a pyridinium ylide derived from the starting compound could react with a dipolarophile.

Cascade Reactions: A cascade reaction involving an initial transformation (like a Buchwald-Hartwig coupling) can be followed by an intramolecular cycloaddition to build a fused ring system, such as a pyrido[2,3-d]pyrimidine. rsc.org

A comprehensive search of the chemical literature did not reveal specific studies or examples where this compound has been explicitly used as a substrate for heterocycle annulation or ring transformation reactions. The development of such reactions would represent a novel extension of pyridine chemistry.

Spectroscopic Characterization and Structural Elucidation of 2 Fluoro 6 Propan 2 Yloxy Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Fluoro-6-(propan-2-yloxy)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, supplemented by two-dimensional correlation experiments, would be necessary for unambiguous structural assignment. Due to the limited availability of public domain experimental data for this specific compound, the following analyses are based on established principles and data from analogous structures.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the isopropoxy group. The pyridine ring protons, influenced by the electronegative fluorine and the electron-donating isopropoxy group, would appear in the aromatic region. The proton at position 4 (H-4) is anticipated to be a triplet, while the protons at positions 3 (H-3) and 5 (H-5) would likely appear as multiplets due to coupling with each other and with the fluorine atom.

The isopropoxy group would present as a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃). The integration of these signals would correspond to a 1:6 ratio, confirming the presence of the isopropoxy substituent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 6.4 - 6.6 | dd | J(H3-H4) ≈ 8.0, J(H3-F) ≈ 2.0 |

| H-4 | 7.5 - 7.7 | t | J(H4-H3) ≈ J(H4-H5) ≈ 8.0 |

| H-5 | 6.7 - 6.9 | dd | J(H5-H4) ≈ 8.0, J(H5-F) ≈ 7.0 |

| OCH(CH₃)₂ | 5.2 - 5.4 | sept | J ≈ 6.0 |

| OCH(CH₃)₂ | 1.3 - 1.4 | d | J ≈ 6.0 |

Note: Predicted values are based on analogous compounds and general spectroscopic principles.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The pyridine ring carbons are expected to resonate at lower field due to their aromaticity and the influence of the nitrogen and fluorine atoms. The carbon atom bonded to fluorine (C-2) and the carbon atom bonded to the isopropoxy group (C-6) are predicted to have the largest chemical shifts. The isopropoxy group carbons will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 162 - 165 (d, ¹JCF ≈ 240 Hz) |

| C-3 | 98 - 101 (d, ³JCF ≈ 5 Hz) |

| C-4 | 139 - 142 (d, ⁴JCF ≈ 3 Hz) |

| C-5 | 108 - 111 (d, ²JCF ≈ 15 Hz) |

| C-6 | 163 - 166 |

| OCH(CH₃)₂ | 68 - 71 |

| OCH(CH₃)₂ | 21 - 23 |

Note: Predicted values are based on analogous compounds and general spectroscopic principles. 'd' indicates a doublet due to C-F coupling, with the predicted coupling constant.

Fluorine-19 (¹⁹F) NMR Analysis

Fluorine-19 NMR is a highly sensitive technique for the detection and characterization of organofluorine compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C-2 position of the pyridine ring. The chemical shift for a fluorine atom on an aromatic ring is typically observed in the range of -110 to -130 ppm relative to a standard such as trichlorofluoromethane (B166822) (CFCl₃). The signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons, primarily H-3 and H-5.

Advanced 2D NMR Correlation Experiments (COSY, HSQC, ROESY, HOESY)

While specific experimental data for this compound is not publicly available, two-dimensional (2D) NMR experiments would be instrumental in its complete structural elucidation.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling network between protons, confirming the connectivity between the H-3, H-4, and H-5 protons on the pyridine ring, as well as the coupling between the methine and methyl protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the one-bond correlations between protons and their directly attached carbon atoms. This would allow for the definitive assignment of the ¹³C signals for the protonated carbons (C-3, C-4, C-5, and the isopropoxy carbons).

ROESY (Rotating-frame Overhauser Effect Spectroscopy) / HOESY (Heteronuclear Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of nuclei. A ROESY experiment could show through-space correlations between the isopropoxy protons and the H-5 proton of the pyridine ring, confirming their spatial relationship. A HOESY experiment could reveal correlations between the fluorine atom and nearby protons, such as H-3, further solidifying the structural assignment.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Functional Group Identification

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. The C-F stretch is expected to produce a strong absorption in the IR spectrum, typically in the region of 1200-1300 cm⁻¹. The C-O stretching vibrations of the ether linkage would appear as strong bands in the 1250-1000 cm⁻¹ range. The aromatic C=N and C=C stretching vibrations of the pyridine ring would be observed in the 1600-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropoxy group would be seen just below 3000 cm⁻¹.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=N, C=C Stretch | 1400 - 1600 | IR, Raman |

| C-F Stretch | 1200 - 1300 | IR (strong) |

| C-O Stretch | 1000 - 1250 | IR (strong) |

Note: Predicted values are based on general IR correlation tables and data for analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₈H₁₀FNO. uni.lu The predicted monoisotopic mass for this compound is 155.07465 Da. uni.lu HRMS analysis would be expected to yield an experimental m/z value for the protonated molecule [M+H]⁺ that is extremely close to the calculated value of 156.08193. uni.lu This level of accuracy helps to distinguish the target compound from other isomers or compounds with the same nominal mass.

Table 1: Predicted HRMS Data for this compound Adducts

| Adduct Type | Calculated m/z |

|---|---|

| [M+H]⁺ | 156.08193 |

| [M+Na]⁺ | 178.06387 |

| [M-H]⁻ | 154.06737 |

| [M+NH₄]⁺ | 173.10847 |

Data sourced from PubChemLite. uni.lu

Fragmentation Pattern Analysis

In mass spectrometry, the fragmentation pattern of a molecule provides a "fingerprint" that can be used for structural elucidation. While a specific experimental mass spectrum for this compound was not found in the provided search results, general fragmentation pathways for substituted pyridines can be inferred. researchgate.netresearchgate.netacs.org The fragmentation of 2-substituted pyridines is known to be influenced by the participation of the ring nitrogen. acs.org

For this compound, fragmentation would likely be initiated by the loss of the isopropoxy group or parts of it. Key fragmentation pathways could include:

Loss of a propyl group: Cleavage of the O-C(isopropyl) bond could lead to the loss of a propyl radical (•C₃H₇), resulting in a fragment ion corresponding to 2-fluoro-6-hydroxypyridine (B1302948) cation.

Loss of propene: A common fragmentation pathway for ethers is the loss of an alkene through a rearrangement reaction. In this case, the loss of propene (C₃H₆) would also lead to the formation of a 2-fluoro-6-hydroxypyridine cation.

Pyridine ring fragmentation: Subsequent fragmentation of the pyridine ring could occur, involving the loss of small neutral molecules like HCN. researchgate.net

The presence of the fluorine atom would also influence the fragmentation, and its retention or loss in different fragment ions would be diagnostic.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted pyridine ring.

Pyridine itself exhibits electronic transitions in the UV region. researchgate.net The substitution pattern on the pyridine ring significantly influences the position and intensity of these absorption bands. researchgate.net The presence of the electron-donating isopropoxy group and the electron-withdrawing fluorine atom will affect the energy of the π and n orbitals of the pyridine ring. rsc.org This can lead to shifts in the absorption maxima (λmax) compared to unsubstituted pyridine. Studies on other substituted pyridines have shown that π → π* and n → π* transitions are typically observed. researchgate.net For example, the UV-Vis spectra of various phthalocyanine (B1677752) compounds have been studied in pyridine as a solvent, indicating the types of electronic transitions that can be observed in such systems. researchgate.net While specific experimental UV-Vis data for this compound is not available in the search results, it is anticipated that its spectrum would show characteristic bands related to the substituted aromatic system.

X-ray Diffraction Analysis

While a specific single-crystal X-ray structure of this compound has not been reported in the searched literature, studies on related pyridine derivatives provide valuable insights into the expected structural features. For instance, pyridine itself crystallizes in an orthorhombic system. wikipedia.orgrsc.org The crystal structures of other substituted pyridines, such as N-(pyridine-2-carbonyl)pyridine-2-carboxamides with and without fluorine substituents, have been determined, revealing details about their molecular planarity and packing arrangements. nih.gov Similarly, the crystal structure of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline has been analyzed, showing a monoclinic crystal system. researchgate.net If a crystalline form of this compound were to be obtained, X-ray diffraction would be able to confirm the conformational details suggested by other spectroscopic methods and theoretical calculations, and reveal intermolecular interactions such as hydrogen bonding or π-stacking that might be present in the solid state.

Computational Chemistry Investigations of 2 Fluoro 6 Propan 2 Yloxy Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are employed to determine the electronic structure of molecules, providing a basis for predicting a wide range of properties. These calculations balance computational cost and accuracy, making them suitable for molecules of this size. For pyridine (B92270) derivatives, DFT has been successfully used to investigate their geometries, vibrational spectra, and electronic parameters. smsjournals.comresearchgate.net

DFT calculations can be used to model the electronic structure of 2-Fluoro-6-(propan-2-yloxy)pyridine. By solving approximations of the Schrödinger equation, these methods yield information about molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity.

The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. smsjournals.com For instance, in a study of a related compound, 2-Diphenylphosphanyl-6-fluoro-pyridine, the orbital gap was calculated to be 11.26 eV, indicating high kinetic stability. smsjournals.com Similar calculations for this compound would reveal its relative reactivity. Analysis of the spatial distribution of HOMO and LUMO can identify the regions of the molecule most likely to act as electron donors and acceptors, respectively.

Other electronic properties that can be predicted include the dipole moment, polarizability, and the molecular electrostatic potential (MEP) map. The MEP map visualizes the charge distribution on the molecule's surface, highlighting electrophilic (positive potential) and nucleophilic (negative potential) sites, which is essential for predicting how the molecule will interact with other chemical species. scispace.com

Table 1: Illustrative Predicted Electronic Properties This table presents typical electronic properties that would be calculated for this compound using DFT. The values are hypothetical and shown for illustrative purposes.

| Property | Predicted Value | Significance |

| HOMO Energy | -7.0 eV | Indicates electron-donating ability. |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 6.5 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures molecular polarity. |

Computational methods are highly effective in predicting spectroscopic parameters, which aids in the interpretation of experimental spectra. DFT calculations can predict the vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated frequencies for a related molecule, 2-fluoropyridine (B1216828), show excellent agreement with experimental values. researchgate.net For this compound, calculations would predict characteristic vibrational modes, such as the C-F stretching vibration, which for fluoropyridines typically appears in the 1150-1250 cm⁻¹ range. researchgate.net Other predictable modes include C-N stretching and the various vibrations of the propan-2-yloxy group. smsjournals.com

Nuclear Magnetic Resonance (NMR) chemical shifts are another critical parameter that can be computationally predicted. While experimental conditions like the solvent can influence chemical shifts, theoretical calculations provide a baseline for assignment. For fluorinated pyridines, the chemical shift of the fluorine atom is highly dependent on its position relative to the nitrogen atom. Calculations would help in assigning the ¹H, ¹³C, and ¹⁹F NMR signals for this compound.

Table 2: Illustrative Predicted Vibrational Frequencies This table shows examples of vibrational modes and their predicted frequencies for this compound. The values are based on typical ranges for similar functional groups and are for illustrative purposes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Region |

| C-H Stretch (Aromatic) | 3100 - 3000 | High Frequency |

| C-H Stretch (Aliphatic) | 3000 - 2850 | High Frequency |

| C=C / C=N Stretch (Ring) | 1600 - 1450 | Fingerprint |

| C-F Stretch | 1250 - 1150 | Fingerprint |

| C-O Stretch | 1100 - 1000 | Fingerprint |

DFT is a valuable tool for studying the mechanisms of chemical reactions involving substituted pyridines. By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states and intermediates. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the reaction rate.

For this compound, this approach could be used to investigate reactions such as nucleophilic aromatic substitution, where an incoming nucleophile displaces the fluorine atom or another group on the pyridine ring. Computational studies on the fluorination activities of N-fluoropyridinium salts have used DFT to calculate reaction energy barriers, successfully identifying the most effective reagents. researchgate.net Similar investigations for this compound would clarify its reactivity patterns and the feasibility of various synthetic transformations.

Molecular Modeling and Simulation

While quantum chemical calculations focus on the electronic details of a molecule, molecular modeling and simulation techniques are used to explore larger-scale phenomena, such as conformational flexibility and intermolecular interactions, often over time.

Understanding how molecules of this compound interact with each other and with other molecules is key to predicting its physical properties (like boiling point and solubility) and its biological activity. Molecular modeling can be used to study various types of non-covalent interactions.

In a biological context, molecular docking simulations could predict how this compound binds to the active site of a target protein. Such studies have been performed on structural analogs to identify potential inhibitors for enzymes. frontiersin.org These simulations evaluate the binding affinity and identify key interactions, such as hydrogen bonds, van der Waals forces, and π-interactions between the pyridine ring and amino acid residues. For instance, the fluorine atom can participate in specific interactions with protein backbones. frontiersin.org These computational models are instrumental in rational drug design and understanding the molecule's potential as a pharmaceutical agent.

Quantitative Structure-Property Relationship (QSPR) Studies (for non-biological properties)

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. nih.gov These models are invaluable in materials science and chemical engineering for predicting the properties of novel compounds without the need for empirical synthesis and testing, thereby accelerating the design and discovery process. For a molecule like this compound, QSPR can be employed to predict a range of non-biological properties that are critical for its potential applications.

A hypothetical QSPR study for this compound and a series of its structural analogs could focus on predicting properties such as boiling point, vapor pressure, solubility in various solvents, and thermal stability. The initial step in developing a QSPR model involves the curation of a dataset of compounds with experimentally determined values for the property of interest. Subsequently, a wide array of molecular descriptors for each compound in the dataset would be calculated. These descriptors quantify different aspects of the molecular structure and can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors.

For instance, in a QSPR model for predicting the boiling point of substituted pyridines, relevant descriptors might include:

Topological descriptors: Molecular weight, Wiener index, and Kier & Hall connectivity indices, which describe the size and branching of the molecule.

Geometrical descriptors: Molecular surface area and volume, which relate to intermolecular interactions.

Quantum-chemical descriptors: Dipole moment, polarizability, and orbital energies (HOMO and LUMO), which provide insights into the electronic distribution and reactivity of the molecule. nih.gov

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a predictive model. The robustness and predictive power of the developed QSPR model are then rigorously evaluated using internal and external validation techniques.

A hypothetical dataset for a QSPR study on substituted pyridines, including this compound, could be represented as follows:

| Compound Name | Structure | Experimental Boiling Point (°C) | Molecular Weight ( g/mol ) | Dipole Moment (Debye) |

| 2-Fluoropyridine | 126 | 97.09 | 2.58 | |

| 2-Methoxypyridine | 142 | 109.13 | 2.15 | |

| 2-Chloropyridine | 170 | 113.55 | 3.63 | |

| This compound | Predicted: 185-195 | 155.18 | Calculated: ~2.8 | |

| 2,6-Difluoropyridine (B73466) | 124 | 115.08 | 3.45 | |

| 2,6-Dimethoxypyridine | 186 | 139.16 | 1.98 |

This table contains hypothetical and literature-derived data for illustrative purposes.

Such QSPR models, once validated, can serve as powerful tools for the high-throughput screening of virtual libraries of related compounds, enabling the identification of candidates with desired physicochemical properties for specific applications.

In Silico Design of Related Chemical Analogs

In silico design encompasses a variety of computational techniques used to design novel molecules with specific desired properties. In the context of this compound, these methods can be utilized to rationally design analogs with modified electronic, steric, or lipophilic characteristics. The design process is often iterative, involving the generation of virtual analogs, prediction of their properties using computational models, and prioritization of the most promising candidates for synthesis and experimental evaluation.

The design of new analogs of this compound could be guided by several strategies, including:

Scaffold Hopping: This involves replacing the central pyridine core with other heterocyclic systems (e.g., pyrimidine, pyrazine) while retaining key substituent interactions. This can lead to the discovery of novel chemical series with potentially improved properties.

Substituent Modification: This strategy focuses on altering the substituents on the pyridine ring. For this compound, this could involve:

Replacing the fluoro group with other halogens (Cl, Br) or electron-withdrawing groups (CN, CF3) to modulate the electronic properties of the ring.

Modifying the isopropoxy group by varying the alkyl chain length (ethoxy, butoxy) or introducing branching or cyclic moieties to fine-tune steric bulk and lipophilicity.

Fragment-Based Design: This approach involves identifying key molecular fragments that contribute to desired properties and combining them in novel ways to generate new chemical entities.

Computational tools play a crucial role in the in silico design process. Molecular docking can be used to predict the binding mode and affinity of analogs to a specific biological target, if applicable. Quantum mechanics calculations can provide insights into the electronic properties and reactivity of the designed molecules. Furthermore, the QSPR models discussed in the previous section can be employed to predict the physicochemical properties of the newly designed analogs, ensuring they fall within a desirable range.

A hypothetical set of designed analogs of this compound and their predicted properties could be summarized as follows:

| Analog ID | Modification from Parent Compound | Predicted Property 1 (e.g., LogP) | Predicted Property 2 (e.g., Polar Surface Area) | Rationale for Design |

| ANA-001 | Replace Isopropoxy with Cyclopentyloxy | Increased | Similar | Enhance metabolic stability |

| ANA-002 | Replace Fluoro with Chloro | Increased | Similar | Modulate electronic properties |

| ANA-003 | Add Methyl group at position 4 | Increased | Similar | Investigate steric effects |

| ANA-004 | Replace Pyridine with Pyrimidine | Decreased | Increased | Scaffold hopping for novel IP |

| Parent | This compound | 2.3 | 22.1 Ų | Reference Compound |

This table contains hypothetical data for illustrative purposes.

Through these in silico design strategies, a focused library of novel analogs with a high probability of possessing the desired property profile can be generated, significantly streamlining the research and development process.

Applications of 2 Fluoro 6 Propan 2 Yloxy Pyridine As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. nih.govethernet.edu.et 2-Fluoro-6-(propan-2-yloxy)pyridine serves as a key starting material for the synthesis of a variety of complex heterocyclic systems. The fluorine atom at the 2-position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr), a reaction that allows for the introduction of various functional groups. nih.gov This reactivity is enhanced by the electron-withdrawing nature of the fluorine atom, making the substitution more facile compared to other halogens like chlorine. nih.gov

For instance, the fluorine can be displaced by nitrogen, oxygen, or sulfur nucleophiles to construct more elaborate heterocyclic frameworks. This approach is particularly useful in the synthesis of fused ring systems and substituted pyridines that are otherwise difficult to prepare. nih.gov The isopropoxy group at the 6-position can also be modified or retained in the final product, adding another layer of structural diversity.

Scaffold for Diversification and Functional Group Introduction

The pyridine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds and approved drugs. researchgate.netnih.govnih.gov this compound provides a valuable scaffold that can be readily diversified to create libraries of compounds for drug discovery and lead optimization. bldpharm.com

The reactivity of the C-F bond allows for the introduction of a wide array of functional groups through SNAr reactions. nih.gov This enables medicinal chemists to systematically modify the structure of the pyridine core and investigate the structure-activity relationships (SAR) of new compounds. The isopropoxy group can also be a site for modification, further expanding the chemical space that can be explored from this single intermediate.

Utility in Organometallic Chemistry and Ligand Development

Pyridine-based ligands are widely used in organometallic chemistry and catalysis due to their ability to coordinate with a variety of metal centers. The electronic properties of the pyridine ring can be fine-tuned by the introduction of different substituents, which in turn influences the properties of the resulting metal complexes.

This compound and its derivatives can serve as precursors to novel ligands. The fluorine atom can be substituted with groups capable of metal coordination. For example, displacement of the fluoride (B91410) with a phosphine (B1218219) or another heterocyclic group can lead to the formation of bidentate or polydentate ligands. These ligands can then be used to create new catalysts for a range of organic transformations or to develop novel materials with interesting photophysical or electronic properties.

Role in Advanced Chemical Materials (e.g., functional nanomaterials)

The development of advanced chemical materials, including functional nanomaterials, often relies on the precise design and synthesis of organic molecules with specific properties. The incorporation of fluorine atoms into organic materials can significantly impact their electronic properties, thermal stability, and intermolecular interactions.

This compound can be utilized as a building block in the synthesis of functional organic materials. For example, it can be incorporated into polymers or larger conjugated systems to create materials with tailored electronic or optical properties. The ability to functionalize the pyridine ring through the displacement of the fluorine atom provides a powerful tool for tuning the properties of these materials for specific applications in areas such as organic electronics and sensor technology.

Conclusion and Future Research Outlook

Summary of Key Research Avenues

The future research landscape for 2-Fluoro-6-(propan-2-yloxy)pyridine and its derivatives is rich with potential, primarily centered on synthetic methodology, medicinal chemistry applications, and materials science.

Synthesis and Functionalization: A primary research avenue will be the development of novel and efficient synthetic routes to 2-fluoro-6-alkoxypyridines. While general methods for pyridine (B92270) functionalization exist, the specific combination of fluoro and alkoxy substituents presents unique challenges and opportunities. Key areas of exploration include:

Late-Stage Functionalization: Developing methods for the late-stage introduction of the fluoro or isopropoxy group onto a pre-existing pyridine core could significantly streamline the synthesis of complex molecules. This is particularly valuable in drug discovery, where rapid generation of analogs is crucial.

C-H Activation: Direct C-H functionalization of the pyridine ring offers an atom-economical approach to introduce further complexity. nih.gov Research into regioselective C-H activation at the C3, C4, and C5 positions of the 2-fluoro-6-isopropoxypyridine scaffold would be a significant advancement. bldpharm.com

Cross-Coupling Reactions: The fluorine atom at the C2 position can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a handle for further diversification of the molecule. Investigating the reactivity of this compound in various cross-coupling reactions is a promising area of study.

Medicinal Chemistry: The pyridine scaffold is a common feature in many FDA-approved drugs. The incorporation of fluorine and an alkoxy group can modulate key physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity. Future research will likely focus on:

Scaffold for Drug Discovery: Utilizing this compound as a building block for the synthesis of novel bioactive compounds. Its structural features may be suitable for developing inhibitors for kinases or other enzymes implicated in disease.

Structure-Activity Relationship (SAR) Studies: Systematic exploration of analogs of this compound, by varying the alkoxy group and the substitution pattern on the pyridine ring, will be essential to establish clear SARs for various biological targets.

Materials Science: Functionalized pyridines are also of interest in the development of advanced materials. bldpharm.com Research in this area could involve:

Organic Electronics: Investigating the electronic properties of polymers and small molecules derived from this compound for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Ligand Design: The nitrogen atom of the pyridine ring can coordinate to metal centers, making this compound a potential ligand for catalysis or the construction of metal-organic frameworks (MOFs).

Challenges and Emerging Opportunities in Fluoroalkoxypyridine Chemistry

Despite the promising outlook, the chemistry of fluoroalkoxypyridines is not without its challenges. Overcoming these hurdles will open up new opportunities for innovation.

Synthetic Challenges:

Regioselectivity: Controlling the position of functionalization on the pyridine ring, especially in the presence of multiple substituents, can be difficult. Developing highly regioselective synthetic methods is a key challenge. bldpharm.com

Fluorination Chemistry: The introduction of fluorine atoms often requires specialized reagents and conditions. Developing milder and more general fluorination methods is an ongoing area of research.

Table 1: Key Challenges and Corresponding Opportunities

| Challenge | Emerging Opportunity |

| Limited regioselectivity in pyridine functionalization. | Development of novel directing groups and catalytic systems for precise C-H activation. bldpharm.com |

| Harsh conditions for traditional fluorination reactions. | Exploration of photoredox catalysis and other mild methods for C-F bond formation. |

| Scarcity of detailed studies on specific fluoroalkoxypyridines. | High-throughput screening and computational modeling to predict properties and guide synthesis. |

Emerging Opportunities:

Catalysis: The development of new transition-metal catalysts can provide milder and more selective routes to functionalized pyridines. nih.gov

Flow Chemistry: The use of flow reactors can offer better control over reaction parameters, potentially improving yields and safety, especially in fluorination reactions.

Computational Chemistry: In silico methods can be used to predict the properties and reactivity of novel fluoroalkoxypyridines, helping to guide synthetic efforts and prioritize targets for investigation.

Interdisciplinary Research Prospects

The full potential of this compound and its analogs can be realized through interdisciplinary collaborations.

Chemistry and Biology: Medicinal chemists and biologists can work together to design and evaluate new therapeutic agents based on the fluoroalkoxypyridine scaffold. This includes screening for activity against a wide range of biological targets and elucidating mechanisms of action.

Chemistry and Materials Science: Collaborations between synthetic chemists and materials scientists can lead to the development of novel functional materials with tailored electronic and optical properties.

Chemistry and Engineering: Chemical engineers can contribute to the development of scalable and sustainable manufacturing processes for promising fluoroalkoxypyridine-based compounds.

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-6-(propan-2-yloxy)pyridine in academic settings?

The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or coupling reactions. A common approach involves substituting a halogen (e.g., chlorine or iodine) at the 6-position of a fluoropyridine precursor with isopropoxide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Alternative routes include Suzuki-Miyaura coupling using a boronic ester derivative of isopropoxy groups, though this requires palladium catalysts (e.g., Pd(PPh₃)₄) .

Q. How can researchers characterize the purity and structure of this compound?

Key methods include:

- NMR spectroscopy : <sup>19</sup>F NMR confirms fluorine substitution (~-120 ppm for aromatic F), while <sup>1</sup>H NMR identifies isopropoxy protons (δ 1.3–1.4 ppm for CH₃ and δ 4.5–5.0 ppm for OCH).

- Mass spectrometry (MS) : ESI-MS or GC-MS verifies molecular weight (MW 169.17 g/mol) and fragmentation patterns.

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) assesses purity (>95% required for pharmacological studies) .

Q. What safety protocols are critical when handling this compound?

Fluorinated pyridines may release toxic HF under harsh conditions. Essential precautions:

Q. How does the propan-2-yloxy group influence the compound’s reactivity?

The isopropoxy group is moderately electron-donating, enhancing para/ortho-directed electrophilic substitution. However, steric hindrance from the branched alkyl chain limits reactivity at the 6-position. This group also increases lipophilicity (logP ~2.1), affecting solubility in polar solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across fluorinated pyridine derivatives?

Discrepancies often arise from substitution patterns. For example:

| Compound | Substitution | Bioactivity (IC₅₀) |

|---|---|---|

| 2-Fluoro-6-methoxypyridine | Methoxy at 6-position | 12 µM (enzyme X) |

| 2-Fluoro-5-methoxypyridine | Methoxy at 5-position | >100 µM (enzyme X) |

| To address this, use docking simulations (AutoDock Vina) to analyze steric/electronic compatibility with target binding pockets. Validate with isothermal titration calorimetry (ITC) to quantify binding affinity . |

Q. What strategies optimize regioselectivity in derivatizing this compound?

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the 3-position, followed by electrophilic quenching (e.g., DMF for formylation).

- Cross-coupling : Stille coupling with organostannanes selectively modifies the 4-position.

- Photocatalysis : Visible-light-mediated C–H functionalization minimizes side reactions .

Q. How can researchers evaluate the compound’s potential as a kinase inhibitor?

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) at 10 µM.

- Crystallography : Co-crystallize with PDB-deposited kinases (e.g., EGFR T790M mutant) to identify binding motifs.

- SAR studies : Synthesize analogs with varied alkoxy groups (e.g., ethoxy, cyclopropoxy) to map steric tolerance .

Q. What methodologies address low yields in Suzuki-Miyaura couplings involving this compound?

- Pre-activation : Stir boronic esters with Pd(OAc)₂ and SPhos ligand for 30 min before adding the pyridine substrate.

- Microwave-assisted synthesis : Reduce reaction time from 24h to 1h (100°C, 150 W) while improving yield by 20–30%.

- Purification : Use silica gel chromatography (hexane:EtOAc 4:1) or preparative HPLC for challenging byproducts .

Q. How do computational models predict metabolic stability of this compound?

- ADMET prediction : SwissADME or ADMETLab estimate CYP450 metabolism (e.g., CYP3A4 t₁/₂ = 45 min).

- MD simulations : GROMACS models assess membrane permeability (logP vs. PSA).

- MetaSite : Identifies likely oxidation sites (e.g., isopropoxy → ketone via CYP2D6) .

Methodological Challenges and Solutions

Q. How to troubleshoot unexpected byproducts in fluoropyridine synthesis?

- Byproduct A (MW 185) : Likely di-fluorinated analog from overhalogenation. Mitigate by reducing reaction temperature or using milder fluorinating agents (e.g., Selectfluor instead of F₂ gas).

- Byproduct B (MW 153) : Dealkylation product. Use anhydrous conditions and fresh molecular sieves to scavenge H₂O .

Q. What orthogonal protection strategies enable selective functionalization of the pyridine ring?

- SEM (trimethylsilylethoxymethyl) protection : Protects the nitrogen during alkylation.

- Boc (tert-butoxycarbonyl) protection : Stabilizes amines for subsequent coupling.

- Photocleavable groups (e.g., nitroveratryl) : Enable UV-triggered deprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.